

High-performance liquid chromatography method for Einecs 309-476-7 analysis

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Compound of Interest

Compound Name: *Einecs 309-476-7*

Cat. No.: *B560791*

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An Application Note for the Quantitative Analysis of (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane (**Einecs 309-476-7**) using High-Performance Liquid Chromatography.

Introduction

Einecs 309-476-7, chemically known as (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane (CAS No. 100402-41-3), is an organosilicon compound derived from a diterpenoid structure. Accurate and reliable quantification of this compound is essential for quality control in manufacturing processes and for its application in various scientific fields. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of **Einecs 309-476-7**. The described protocol is based on established methods for the analysis of structurally similar resin acids and diterpenoids, such as dehydroabietic acid and abietic acid.^{[1][2][3]}

Experimental Protocol

Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- **Chromatography Data System (CDS):** Software for instrument control, data acquisition, and processing.

- Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]
- Reagents and Solvents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC or Milli-Q grade)
 - Acetic Acid (Glacial, analytical grade)
 - Reference Standard: **Einecs 309-476-7** (purity ≥98%)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions were adapted from methods used for similar diterpenoid compounds.

Parameter	Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.1% Acetic Acid in Water
Elution Mode	Isocratic
Composition	85:15 (v/v) Acetonitrile : 0.1% Acetic Acid in Water
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detector	UV-Vis or PDA
Detection Wavelength	210 nm and 240 nm
Run Time	15 minutes

Preparation of Standard and Sample Solutions

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of the **Einecs 309-476-7** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
- **Sample Preparation:** Accurately weigh a known amount of the sample containing the analyte. Dissolve the sample in methanol and dilute with the mobile phase to bring the concentration of the analyte within the calibration range. Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter.

Method Validation and Data Presentation

The method should be validated according to standard guidelines to ensure its accuracy, precision, and linearity. The following tables summarize the expected performance characteristics of the method.

System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 5000
RSD of Peak Area (%)	$\leq 2.0\%$ (for n=6)	0.8%

Linearity and Range

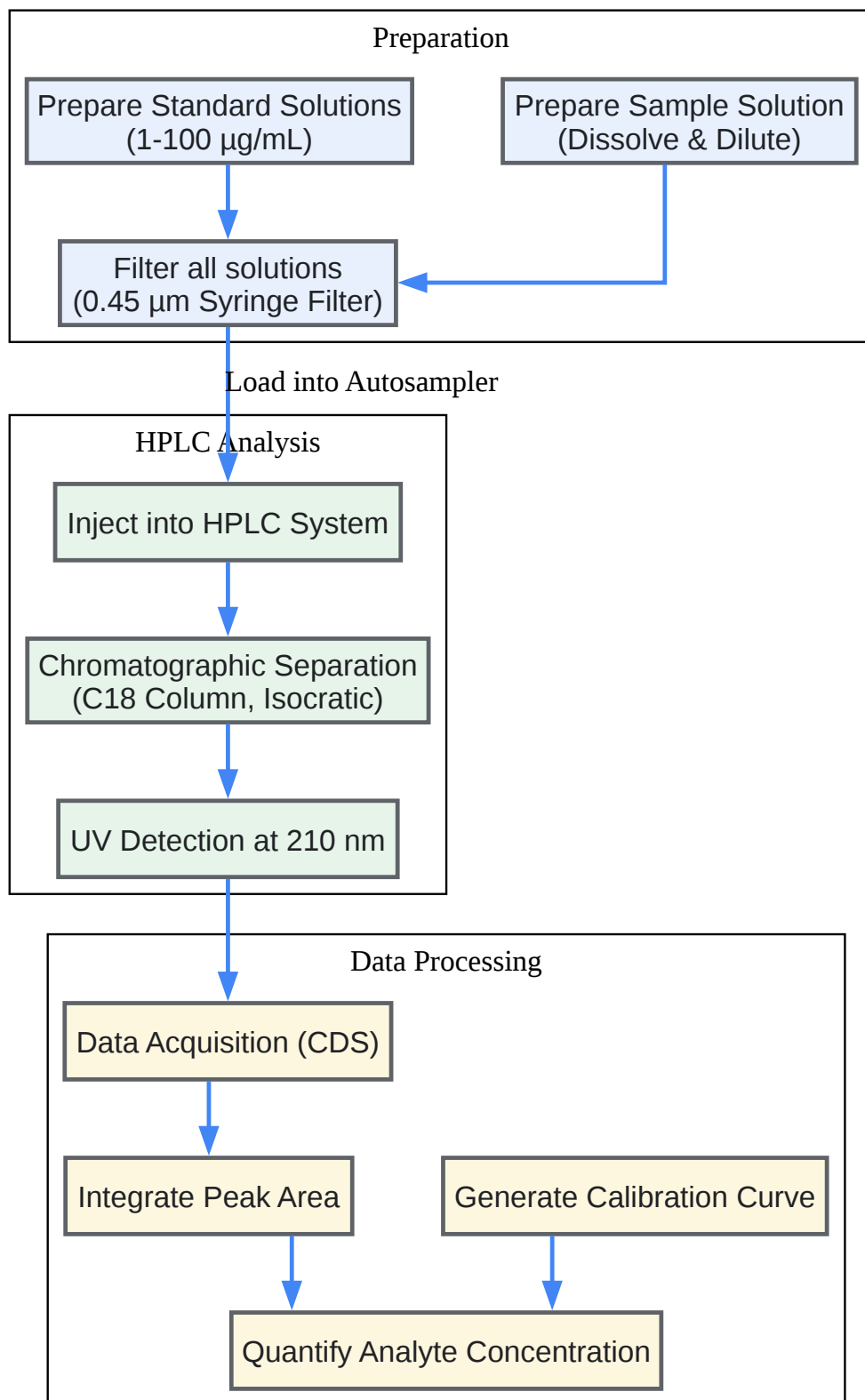
Analyte	Calibration Range (µg/mL)	Correlation Coefficient (r^2)
Einecs 309-476-7	1 - 100	≥ 0.999

Limits of Detection and Quantification

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.3
Limit of Quantification (LOQ)	1.0

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is depicted below.



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Caption: Workflow for the HPLC analysis of **Einecs 309-476-7**.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of **Einecs 309-476-7** using a reversed-phase HPLC method with UV detection. The method is based on established analytical principles for similar chemical structures and is designed to be accurate, robust, and suitable for routine quality control and research applications. The provided tables and workflow diagram offer a clear and concise summary of the methodology and expected performance.

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References

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